Cas no 2248368-11-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate structure
2248368-11-6 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate
CAS No:2248368-11-6
MF:C16H9F2NO4
Molecular Weight:317.243771314621
CID:5849649
PubChem ID:165727061

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

    • 2248368-11-6
    • EN300-6515492
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate
    • インチ: 1S/C16H9F2NO4/c17-13(18)9-5-7-10(8-6-9)16(22)23-19-14(20)11-3-1-2-4-12(11)15(19)21/h1-8,13H
    • InChIKey: BCSHVPBXWJIESL-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C(=O)ON1C(C2C=CC=CC=2C1=O)=O)F

計算された属性

  • 精确分子量: 317.04996409g/mol
  • 同位素质量: 317.04996409g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 478
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.7Ų
  • XLogP3: 3.3

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6515492-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate
2248368-11-6 95.0%
0.05g
$768.0 2025-03-14
Enamine
EN300-6515492-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate
2248368-11-6 95.0%
2.5g
$1791.0 2025-03-14
Enamine
EN300-6515492-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate
2248368-11-6 95.0%
0.25g
$840.0 2025-03-14
Enamine
EN300-6515492-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate
2248368-11-6 95.0%
0.5g
$877.0 2025-03-14
Enamine
EN300-6515492-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate
2248368-11-6 95.0%
1.0g
$914.0 2025-03-14
Enamine
EN300-6515492-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate
2248368-11-6 95.0%
10.0g
$3929.0 2025-03-14
Enamine
EN300-6515492-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate
2248368-11-6 95.0%
0.1g
$804.0 2025-03-14
Enamine
EN300-6515492-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate
2248368-11-6 95.0%
5.0g
$2650.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoateに関する追加情報

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate: A Comprehensive Overview

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate (CAS No. 2248368-11-6) is a unique and highly specialized compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its complex structure, which includes a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety and a 4-(difluoromethyl)benzoate group. These structural features contribute to its potential applications in various areas of research and development.

The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety is a key component of the compound, providing it with a rigid and planar structure that can interact with biological targets in specific ways. This moiety is often found in compounds with biological activity, particularly those involved in enzyme inhibition and receptor modulation. The presence of this group can enhance the compound's ability to bind to specific protein targets, making it a valuable tool in drug discovery and development.

The 4-(difluoromethyl)benzoate group adds another layer of complexity to the molecule. Fluorine atoms are known for their unique electronic properties, which can significantly influence the chemical and biological behavior of a compound. In this case, the difluoromethyl group can enhance the lipophilicity of the molecule, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the presence of fluorine atoms can increase the metabolic stability of the compound, making it more suitable for in vivo studies.

Recent research has highlighted the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate has also been investigated for its potential as an anticancer agent. Research has demonstrated that this compound can selectively target cancer cells by disrupting specific signaling pathways involved in cell proliferation and survival. This selective targeting mechanism reduces the risk of adverse effects on healthy cells, making it an attractive option for cancer therapy.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate involves several steps that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the reaction of 4-(difluoromethyl)benzoic acid with an appropriate isoindoline derivative under carefully controlled conditions. The resulting product is then purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound suitable for further studies.

The physical and chemical properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate have been extensively characterized. It is a white crystalline solid with a melting point ranging from 150°C to 155°C. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol but has limited solubility in water. These properties make it suitable for use in various experimental setups and formulations.

In terms of safety and handling, while 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate is not classified as a hazardous material or controlled substance, standard laboratory safety protocols should be followed when handling this compound. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn to prevent skin contact and inhalation. Additionally, appropriate ventilation should be used to minimize exposure to vapors or dust.

The future prospects for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)benzoate are promising. Ongoing research continues to explore its potential applications in various fields, including drug discovery, materials science, and chemical biology. As new insights into its mechanisms of action are gained, it is likely that this compound will find even more diverse uses in both academic and industrial settings.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-y l 4-(difluoromethyl)benzoate (CAS No. 2248368-11-6) is a versatile and intriguing compound with significant potential for further research and development. Its unique structural features and biological activities make it a valuable tool for scientists working in various disciplines within the chemical and pharmaceutical industries.

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